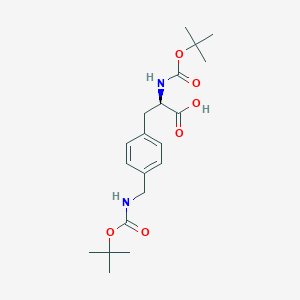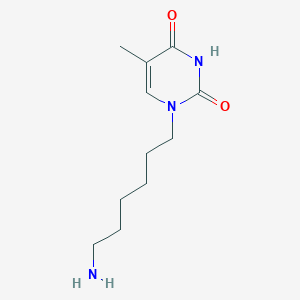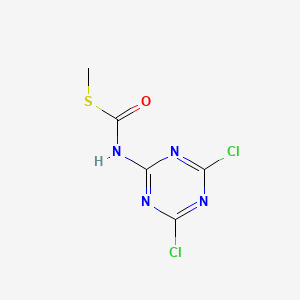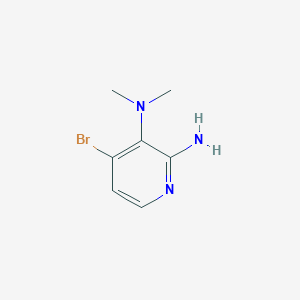
5,5,6,6,6-Pentafluorohexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6,6,6-Pentafluorohexanenitrile is a fluorinated organic compound with the molecular formula C6H6F5N It is characterized by the presence of five fluorine atoms attached to the hexane chain, making it a highly fluorinated nitrile
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,6-Pentafluorohexanenitrile typically involves the fluorination of hexanenitrile precursors. One common method is the direct fluorination of hexanenitrile using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the fluorination process can be tightly controlled. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of advanced fluorination techniques and catalysts can further enhance the efficiency and selectivity of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,6,6,6-Pentafluorohexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pentafluorohexanoic acid, while reduction can produce pentafluorohexylamine.
Wissenschaftliche Forschungsanwendungen
5,5,6,6,6-Pentafluorohexanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 5,5,6,6,6-Pentafluorohexanenitrile exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and ability to penetrate biological membranes. This can lead to interactions with enzymes, receptors, and other biomolecules, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5,6,6,6-Pentafluorohexanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5,5,6,6,6-Pentafluorohexylamine: Similar structure but with an amine group instead of a nitrile group.
Hexafluorobenzene: A fully fluorinated benzene ring, differing in structure but sharing the high fluorine content.
Uniqueness
5,5,6,6,6-Pentafluorohexanenitrile is unique due to the combination of a nitrile group with multiple fluorine atoms, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired, such as in the development of new materials or pharmaceuticals.
Eigenschaften
CAS-Nummer |
252949-44-3 |
|---|---|
Molekularformel |
C6H6F5N |
Molekulargewicht |
187.11 g/mol |
IUPAC-Name |
5,5,6,6,6-pentafluorohexanenitrile |
InChI |
InChI=1S/C6H6F5N/c7-5(8,6(9,10)11)3-1-2-4-12/h1-3H2 |
InChI-Schlüssel |
HMHJMLOBKIRLHB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC#N)CC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)


![7-Benzyl-4-(3-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15248564.png)
![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)



![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
![3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one](/img/structure/B15248596.png)
